2-[(Oxan-4-ylmethyl)amino]butan-1-ol
Description
2-[(Oxan-4-ylmethyl)amino]butan-1-ol is an amino alcohol derivative characterized by a butan-1-ol backbone substituted at the second carbon with an amino group linked to an oxan-4-ylmethyl moiety. The oxan-4-ylmethyl group consists of a tetrahydropyran (oxane) ring attached via a methylene bridge, conferring a unique blend of polarity and lipophilicity. The compound’s stereochemistry and physicochemical properties (e.g., solubility, logP) remain unspecified in the sources, necessitating further experimental characterization .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(oxan-4-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-2-10(8-12)11-7-9-3-5-13-6-4-9/h9-12H,2-8H2,1H3 |
InChI Key |
YDBCWNHJJGOSPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol typically involves the reaction of oxan-4-ylmethylamine with butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-4-ylmethyl)amino]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted amines.
Scientific Research Applications
2-[(Oxan-4-ylmethyl)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- Target Compound: 2-[(Oxan-4-ylmethyl)amino]butan-1-ol Features an oxane ring (ether functionality) at the substituent, enhancing polarity compared to purely aliphatic analogs.
- 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol (CAS 1343027-37-1, ): Substituted with a bulky, lipophilic 4,4-dimethylcyclohexyl group, reducing water solubility relative to the target compound.
- Ethambutol DiHCl (CAS 1070-11-7, ): A structurally complex analog with two aminoethylamino branches and a dihydrochloride salt form, increasing hydrophilicity and bioavailability. Ethambutol is a well-known antitubercular agent targeting mycobacterial cell wall synthesis.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Water Solubility (Inference) |
|---|---|---|---|---|
| 2-[(Oxan-4-ylmethyl)amino]butan-1-ol | Not available | Not available | Oxane ring (polar ether) | Moderate (ether enhances) |
| 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol | C₁₂H₂₅NO (estimated) | ~199.3 (estimated) | Lipophilic cyclohexyl group | Low |
| Ethambutol DiHCl | C₁₀H₂₄N₂O₂·2HCl | 277.23 | Aminoethylamino branches | High (salt form) |
Hazard Profiles
Research Findings and Gaps
- Key Insights: Substituent chemistry critically impacts solubility and bioactivity. Ether groups (oxane) may improve solubility over cyclohexyl analogs but lack the therapeutic validation seen in Ethambutol.
- Data Gaps: No CAS, molecular formula, or spectroscopic data for 2-[(Oxan-4-ylmethyl)amino]butan-1-ol. Biological activity and pharmacokinetic properties of the target compound remain unexplored in the provided evidence.
Biological Activity
2-[(Oxan-4-ylmethyl)amino]butan-1-ol is an organic compound with the molecular formula and a molecular weight of 187.28 g/mol. This compound features a unique oxane ring structure linked to an amino group and a butan-1-ol moiety, which contributes to its distinctive chemical properties and potential applications in medicinal chemistry and drug development. Recent studies have suggested various biological activities associated with this compound, particularly in enzyme modulation and receptor interactions.
The biological activity of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol is primarily attributed to its ability to interact with specific biomolecules, such as enzymes and receptors. Preliminary research indicates that this compound may modulate enzyme activities, potentially influencing metabolic pathways crucial for therapeutic applications. The oxane ring enhances the solubility and interaction potential of the compound with biological systems, making it a valuable candidate for further investigation in pharmacological contexts.
Biological Activity Overview
Research indicates that 2-[(Oxan-4-ylmethyl)amino]butan-1-ol may exhibit several biological activities, including:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with various receptors, which may influence physiological responses.
The ongoing studies aim to elucidate the specific pathways and molecular targets involved in its biological activity.
Comparative Analysis
To understand the uniqueness of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-butanol | Simple alcohol without amino or oxane functionalities | Basic aliphatic alcohol |
| 2-amino-butanol | Contains amino group but lacks oxane ring | Simpler structure compared to the target compound |
| 4-amino-butanol | Alkanolamine that is a precursor of GABA | Involved in neurotransmitter pathways |
| 2-aminoethanol | Contains amino group but shorter carbon chain | Different functional group arrangement |
The presence of the oxane ring in 2-[(Oxan-4-ylmethyl)amino]butan-1-ol distinguishes it from these compounds, enhancing its reactivity and potential applications in therapeutic contexts.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:
- In vitro Studies : Research has shown that compounds similar to 2-[(Oxan-4-ylmethyl)amino]butan-1-ol exhibit anti-inflammatory and antioxidant properties. For instance, extracts from Lentinula edodes (shiitake mushroom) demonstrated significant anti-inflammatory effects, suggesting that similar mechanisms might be explored for this compound .
- Pharmacological Evaluations : Investigations into the pharmacological profiles of butanol derivatives revealed their potential in treating metabolic disorders. The modulation of enzyme activities by these compounds suggests that 2-[(Oxan-4-ylmethyl)amino]butan-1-ol could be similarly effective.
- Computational Studies : In-silico analyses have been employed to predict the binding affinities of related compounds to various biological targets. These studies can guide future experimental designs for testing the efficacy of 2-[(Oxan-4-ylmethyl)amino]butan-1-ol against specific diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
